

An In-depth Technical Guide to the Structure and Stability of DNP-alanine

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Compound of Interest

Compound Name: 2,4-Dinitrophenylalanine

Cat. No.: B1341741

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This technical guide provides a comprehensive overview of the chemical structure, stability, and biological activity of N-(2,4-dinitrophenyl)-alanine (DNP-alanine). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Structure and Properties of DNP-alanine

N-(2,4-dinitrophenyl)-alanine is a derivative of the amino acid alanine where the 2,4-dinitrophenyl group is attached to the amino group. This modification is frequently used in peptide chemistry and biochemical analysis. The structure and key properties of both the L- and beta-isomers are summarized below.

Table 1: Structural and Chemical Properties of DNP-alanine Isomers

Property	N-(2,4-Dinitrophenyl)-L-alanine	N-(2,4-Dinitrophenyl)-beta-alanine
Synonyms	DNP-L-alanine, Dnp-Ala-OH	DNP-beta-alanine
Molecular Formula	C ₉ H ₉ N ₃ O ₆ [1]	C ₉ H ₉ N ₃ O ₆ [2]
Molecular Weight	255.18 g/mol [1]	255.18 g/mol [2]
IUPAC Name	(2S)-2-(2,4-dinitroanilino)propanoic acid[1]	3-(2,4-dinitroanilino)propanoic acid[2]
CAS Number	1655-52-3[1]	3185-97-5[2]
SMILES	C--INVALID-LINK--NC1=C(C=C(C=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1]	C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCCC(=O)O[2]
Appearance	Light yellow to yellow to orange powder/crystal[3]	Not specified
Solubility	Soluble in Methanol[3]	Soluble in Methanol
Storage Temperature	-20°C[3]	Not specified

Stability Profile of DNP-alanine

The stability of DNP-alanine is influenced by factors such as pH, temperature, and the solvent environment. While extensive quantitative data for DNP-alanine specifically is not readily available in the literature, the following sections summarize known stability characteristics and relevant data from related compounds.

pH Stability

The dinitrophenyl group is susceptible to changes in pH. Under basic conditions, DNP-amino acids can undergo cyclization.[4] Studies on the dissociation constants of DNP-amino acids in micellar solutions of sodium dodecyl sulfate indicate that the protonation state, and therefore stability, is pH-dependent.

Thermal Stability

Thermal analysis of L- and D-alanine has shown onset temperatures for degradation at 225.96°C and 231.83°C, respectively.[5] While this provides a baseline, the addition of the DNP group is expected to alter the thermal stability. A study on the thermal decomposition of 1,4-dinitropiperazine (DNP), a different DNP-containing compound, identified the cleavage of N-N and C-N bonds as the primary thermolysis step, with an activation energy of 116.51 kJ/mol.[6] [7] This suggests that the linkage between the dinitrophenyl group and the alanine moiety is a potential site of thermal degradation.

Stability in Solvents

DNP-alanine is reported to be soluble in methanol.[3] The solubility and stability of amino acids, in general, are known to be affected by the solvent's properties, such as polarity and hydrophobicity. For instance, the solubility of alanine decreases with an increase in the hydrophobic character of the solvent. While specific quantitative stability data of DNP-alanine in various organic solvents is not extensively documented, it is crucial to consider potential solvent-mediated degradation, especially during long-term storage or in reaction mixtures.

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of DNP-alanine, compiled from various sources to offer a practical guide for laboratory use.

Synthesis of N-(2,4-Dinitrophenyl)-L-alanine

This protocol is a simplified method for the synthesis of DNP-amino acids.

Materials:

- L-alanine
- 1-Fluoro-2,4-dinitrobenzene (FDNB)
- Sodium bicarbonate (NaHCO_3)
- Ethanol (67% v/v)

- Diethyl ether
- Hydrochloric acid (HCl)
- Water

Procedure:

- Dissolve L-alanine in 67% ethanol.
- Add a twofold molar excess of 1-fluoro-2,4-dinitrobenzene (FDNB) and an equal weight of sodium bicarbonate to the alanine solution.
- Shake the mixture for two hours at room temperature.
- Evaporate the ethanol from the reaction mixture.
- Dilute the remaining aqueous solution with water.
- Extract the excess FDNB with diethyl ether.
- Acidify the aqueous solution with hydrochloric acid to precipitate the DNP-L-alanine.
- Collect the precipitate by filtration and wash with cold water.
- Recrystallize the product from an appropriate solvent (e.g., ethanol-water mixture) to obtain pure N-(2,4-dinitrophenyl)-L-alanine.

Purification of DNP-alanine by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the purification and analysis of DNP-amino acids.

Instrumentation and Columns:

- A standard HPLC system with a UV detector.
- A C18 reverse-phase column is typically suitable for the separation of DNP-amino acids.

Mobile Phase and Gradient:

- A common mobile phase system consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- A gradient elution is often employed, starting with a lower concentration of the organic modifier and gradually increasing it to elute the DNP-alanine.

Detection:

- DNP-amino acids can be detected by UV absorbance, typically around 360 nm. A study on DNP-derivatives of imino acids showed a lambda max of 380 nm.[\[8\]](#)

General Procedure:

- Prepare a stock solution of the crude DNP-alanine in a suitable solvent (e.g., methanol or the initial mobile phase).
- Filter the sample solution through a 0.22 µm or 0.45 µm filter before injection.
- Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.
- Inject the sample onto the column.
- Run the gradient program to separate the DNP-alanine from impurities.
- Collect the fraction corresponding to the DNP-alanine peak.
- The purity of the collected fraction can be confirmed by re-injecting it into the HPLC system.

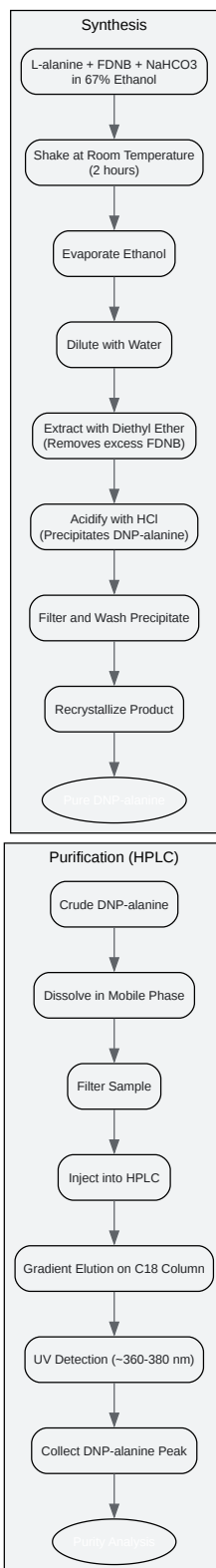
Biological Activity and Signaling Pathways

The 2,4-dinitrophenyl (DNP) moiety of DNP-alanine is known to be biologically active as a mitochondrial uncoupler.[\[9\]](#)[\[10\]](#)[\[11\]](#) This activity leads to a reduction in the mitochondrial membrane potential and triggers significant reprogramming of cellular signaling networks.[\[9\]](#)[\[10\]](#)[\[11\]](#)

DNP as a Mitochondrial Uncoupler

DNP acts as a proton ionophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.^[9]^[12] This uncoupling of oxidative phosphorylation leads to an increase in cellular energy expenditure.^[9]

Experimental Workflow: DNP-alanine Synthesis and Purification

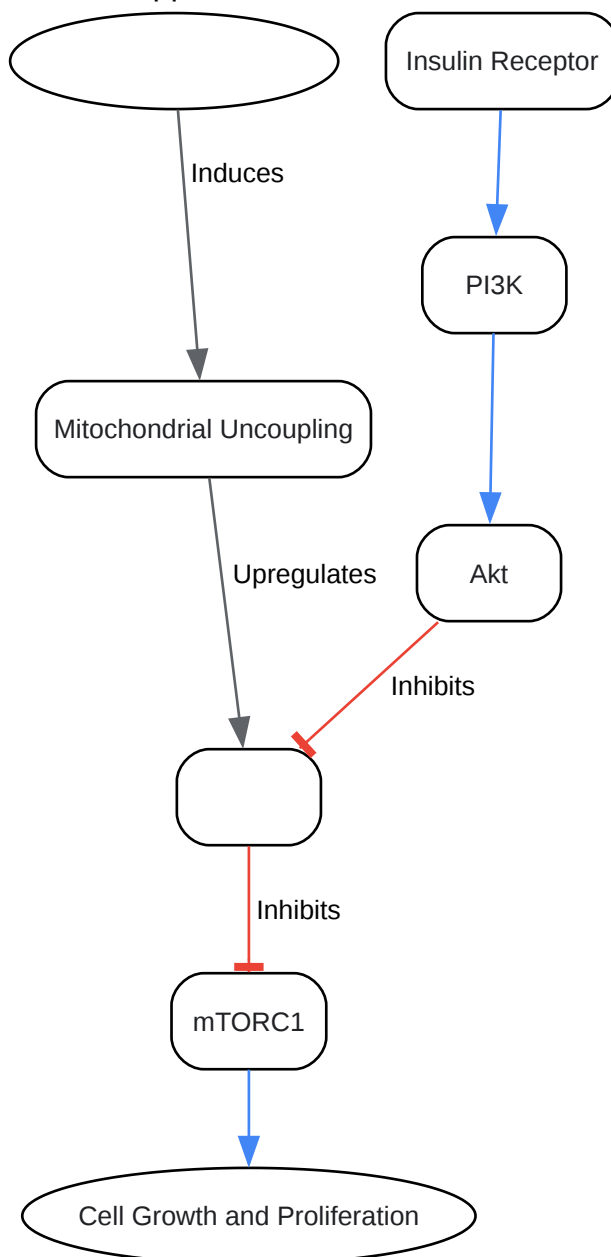
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Synthesis and Purification Workflow for DNP-alanine.

Impact on mTOR and Insulin Signaling

Studies have shown that DNP treatment leads to the suppression of the mTOR (mammalian target of rapamycin) and insulin-PI3K-MAPK signaling pathways.[9][11] This is significant as these pathways are central regulators of cell growth, proliferation, and metabolism.

DNP-mediated Suppression of mTOR and Insulin Signaling



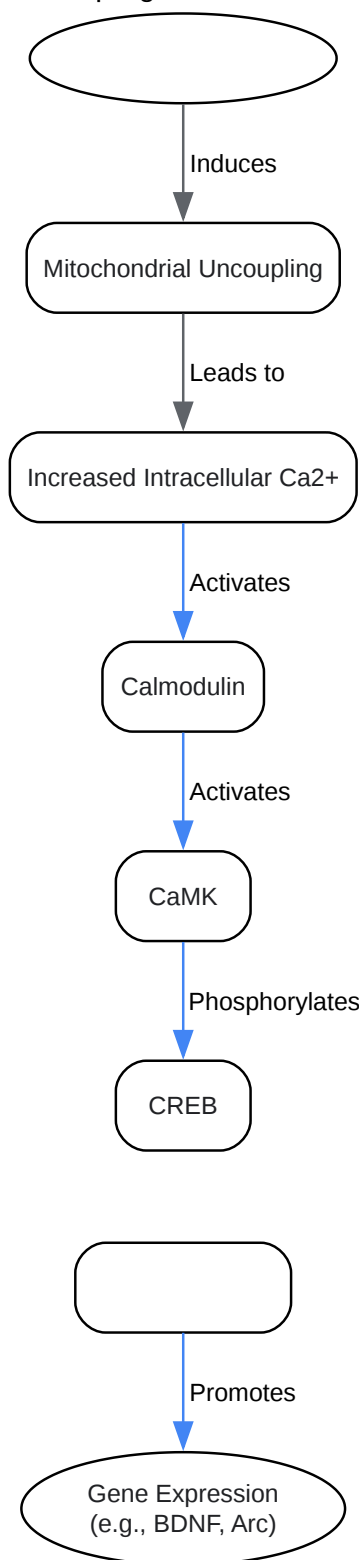
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Suppression of mTOR and Insulin Signaling by DNP.

Upregulation of CREB Signaling

In contrast to its inhibitory effects on growth pathways, DNP has been shown to upregulate the CREB (cAMP response element-binding protein) signaling pathway.^{[9][11]} CREB is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. This upregulation is thought to be part of an adaptive cellular stress response.

DNP-mediated Upregulation of CREB Signaling

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Upregulation of CREB Signaling by DNP.

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